3'-O-Levulinoyl-N-benzoyl-2'-deoxyguanosine
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Overview
Description
- It plays a crucial role in nucleic acid synthesis and modification.
3’-O-Levulinoyl-N-benzoyl-2’-deoxyguanosine: is a protected nucleotide derivative and building block.
Preparation Methods
Synthetic Routes: The compound can be synthesized through chemical reactions involving guanosine derivatives.
Reaction Conditions: Specific synthetic routes and conditions may vary, but they typically involve protecting the guanosine base and selectively modifying the 3’-hydroxyl group.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including
Common Reagents and Conditions: Reagents like acyl chlorides (benzoyl chloride, levulinoyl chloride) and Lewis acids (e.g., BF₃·Et₂O) are used.
Major Products: The primary product is the modified guanosine with protective groups.
Scientific Research Applications
Chemistry: Used as a building block for nucleic acid analogs and modified oligonucleotides.
Biology: Investigated for its impact on gene expression and RNA/DNA function.
Industry: Limited industrial applications, but research continues.
Mechanism of Action
Targets: It interacts with enzymes involved in nucleic acid metabolism.
Pathways: Influences DNA and RNA synthesis, stability, and function.
Comparison with Similar Compounds
Uniqueness: Its specific combination of protective groups distinguishes it.
Similar Compounds: Other modified nucleosides (e.g., 5-methylcytidine, 2’-O-methyladenosine).
Properties
Molecular Formula |
C19H25N5O7 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C19H25N5O7/c1-9(2)17(28)22-19-21-16-15(18(29)23-19)20-8-24(16)13-6-11(12(7-25)30-13)31-14(27)5-4-10(3)26/h8-9,11-13,25H,4-7H2,1-3H3,(H2,21,22,23,28,29) |
InChI Key |
PSVAPVNSJMJAJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)OC(=O)CCC(=O)C |
Origin of Product |
United States |
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